2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

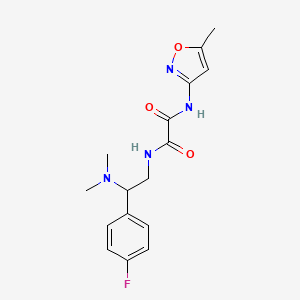

2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride, also known as AEBP1 inhibitor, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various research areas, including cancer treatment, inflammation, and fibrosis.

Scientific Research Applications

Importance in Medicinal Chemistry

Pyrimidine derivatives are integral to medicinal and pharmaceutical industries due to their significant bioactivity and presence in key biological molecules. They have been extensively studied for their pharmacological effects, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. For instance, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives highlight their potential as therapeutic agents. These compounds are known to inhibit the expression and activities of vital inflammatory mediators, showcasing their potential in drug development for various inflammatory diseases (H. Rashid et al., 2021).

Role in Synthesis and Catalysis

The synthesis of pyrimidine derivatives is a key area of interest, leveraging hybrid catalysts to develop bioactive molecules. For example, the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are precursors for medicinal compounds, employs diverse catalytic methods. These methods include the use of organocatalysts, metal catalysts, and green solvents, underscoring the versatility of pyrimidine derivatives in chemical synthesis (Mehul P. Parmar et al., 2023).

Anticancer Properties

Pyrimidine derivatives also exhibit significant anticancer properties, with various scaffolds showing potential through different mechanisms of action. Patent literature review on pyrimidine-based anticancer agents reveals a continuous interest in this class of compounds, highlighting their potential to interact with diverse biological targets. This interest is driven by the promising activity displayed by these compounds, positioning them as potential drug candidates in cancer therapy (R. Kaur et al., 2014).

Analytical and Biological Studies

The analysis of biologically relevant compounds, such as amino acids, peptides, and proteins, often involves the use of pyrimidine derivatives. These compounds can participate in various reactions, including those relevant to the study of carcinogenic compounds in food and their metabolic pathways. For instance, studies on heterocyclic aromatic amines like PhIP (formed in cooked meats) and their metabolites in biological matrices highlight the importance of analytical methods involving pyrimidine derivatives for understanding the effects of dietary components on health (S. F. Teunissen et al., 2010).

Safety and Hazards

The safety information for 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Properties

IUPAC Name |

2-(1-aminoethyl)pyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-4(7)6-9-3-2-5(8)10-6;;/h2-4H,7H2,1H3,(H2,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOIIOSBRZSCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=N1)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)

![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)